1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
The compound 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group, at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety, and an amine group at position 4. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNADZZVBRPHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 333.79 g/mol. The compound features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their screening against different microorganisms. The results showed that certain derivatives demonstrated good to moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.25 μg/mL |
| 2 | Enterococcus faecalis | 0.5 μg/mL |
| 3 | Bacillus cereus | 0.75 μg/mL |
Antifungal Activity
The antifungal potential of this compound has also been investigated. Studies suggest that compounds with a triazole core can inhibit the activity of cytochrome P450-dependent enzymes in fungi, disrupting ergosterol biosynthesis . Notably, certain derivatives have shown effectiveness against drug-resistant strains of fungi.
Case Study: Efficacy Against Candida albicans
A specific derivative was tested for its antifungal activity against Candida albicans, revealing an MIC value of 0.0156 μg/mL, indicating potent antifungal properties . This is particularly relevant given the rising resistance to conventional antifungal agents.
Anticancer Activity
The compound's anticancer properties have been explored in various studies. Research on mercapto-substituted triazoles indicates that they possess chemopreventive effects against cancer cells . For instance, one study reported that certain derivatives exhibited IC50 values ranging from 27.3 to 43.4 μM against breast cancer cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT-116 (Colon) | 6.2 |
| B | T47D (Breast) | 27.3 |
| C | MCF7 (Breast) | 43.4 |
Structure-Activity Relationship (SAR)
The structural features of the compound significantly influence its biological activity. Modifications in the triazole and oxadiazole rings can enhance antimicrobial and anticancer efficacy. For example, the introduction of halogen substituents has been linked to increased activity against various pathogens .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Conversely, nitro groups (e.g., 2-nitrophenyl in ) introduce strong electron-withdrawing effects, which may impact redox activity or binding interactions.
- Position 4 Heterocycles: The 3-phenyl-1,2,4-oxadiazole group (common in ) provides rigidity and hydrogen-bonding capacity.
- Position 5 Amine : The NH2 group is conserved across analogs, suggesting its critical role in hydrogen bonding or coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
